5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Physicochemical Properties Process Chemistry Safety

Researchers screening 1,3,4-thiadiazole libraries often encounter isomer-dependent variability in physicochemical properties and safety profiles, complicating scale-up. 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-46-9) resolves this with a well-characterized meta-methyl substitution pattern. - Distinct predicted boiling point (301.58 °C) and flash point (191.77 °C) vs. ortho/para isomers, enabling tailored synthetic and safety protocols. - Standardized ≥95% purity with batch-specific NMR, HPLC, and GC certificates from multiple reputable suppliers. - Documented GHS hazard profile (H302, H315, H319, H335) ensures straightforward risk assessment and PPE implementation.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 39181-46-9
Cat. No. B1363179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine
CAS39181-46-9
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2=NN=C(S2)N
InChIInChI=1S/C10H11N3S/c1-7-3-2-4-8(5-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyPBMJDOZBOLDGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine: Evidence & Procurement Guide


5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181‑46‑9) is a member of the 1,3,4‑thiadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry for its potential anticancer, antimicrobial, and anti‑inflammatory properties [REFS‑1]. This compound is commercially available as a research chemical building block, typically at purities of ≥95% [REFS‑2], and is supplied by multiple vendors including Bidepharm, Fluorochem, and ChemBridge [REFS‑2][REFS‑3].

Isomer-Specific Building Block
Enables positional isomer differentiation in structure-activity studies and lead optimization.
Predicted Property Guidance
Predicted boiling point, flash point, and density support synthesis and safety workflow planning.
Multi-Vendor Availability
Sourced from at least 3 suppliers with standardized purity and batch analytical data, reducing supply risk.

Positional Isomer Risks of 5-(Methylbenzyl)-1,3,4-thiadiazol-2-amine


Within the 5‑(methylbenzyl)‑1,3,4‑thiadiazol‑2‑amine series, the position of the methyl substituent on the benzyl ring (ortho, meta, or para) dictates the compound‘s physicochemical and safety profile. Simple substitution of the 3‑methyl (meta) isomer with the 2‑methyl (ortho) or 4‑methyl (para) analog can alter critical procurement‑relevant parameters such as predicted boiling point, flash point, and hazard classification, without any change in molecular weight or formula [REFS‑1][REFS‑2]. For example, the 2‑methyl isomer exhibits a different predicted boiling point (295.83 °C vs 301.58 °C for the 3‑methyl isomer) and flash point (198.68 °C vs 191.77 °C), which may affect handling, storage, and regulatory compliance [REFS‑2][REFS‑3]. These differences underscore that positional isomers are not interchangeable without re‑validation of experimental conditions and safety protocols.

Predicted boiling point may shift with isomer change (ortho/meta/para), affecting distillation and solvent conditions.
Predicted flash point differences may alter flammability classification and require revised safety protocols.
Less common isomers (e.g., 4-methylbenzyl) may have fewer suppliers, increasing procurement lead time risk.

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine: Quantitative Isomer Comparison


Predicted Boiling Point: 3- vs 2-Methylbenzyl Isomer

The 3‑methylbenzyl isomer exhibits a higher predicted boiling point compared to its 2‑methylbenzyl counterpart, a difference that may influence distillation conditions and solvent selection in synthetic workflows [REFS‑1][REFS‑2].

Boiling Point
Predicted
Target 301.58 °C
Comparator 295.83 °C
+5.75 °C higher
Supports distillation condition review.
Predicted (QSAR); requires experimental validation.
Physicochemical Properties Process Chemistry Safety

Predicted Flash Point: 3- vs 2-Methylbenzyl Isomer

The 3‑methylbenzyl isomer has a lower predicted flash point than the 2‑methylbenzyl analog, indicating a potentially higher flammability hazard that must be accounted for in storage and handling protocols [REFS‑1][REFS‑2].

Flash Point
Predicted
−6.91 °C
Lower flash point may require stricter safety measures.
Predicted; 3-methyl vs 2-methyl isomer (191.77 vs 198.68 °C).
Safety Data Flammability Storage

Predicted Density: 3- vs 2-Methylbenzyl Isomer

The 3‑methylbenzyl isomer exhibits a slightly lower predicted density than the 2‑methylbenzyl analog, a subtle difference that could affect formulation calculations and material handling in large‑scale processes [REFS‑1][REFS‑2].

Density
Predicted
Target 1.33 g/cm³
Comparator 1.34 g/cm³
−0.01 g/cm³ lower
Small density difference may affect volumetric calculations.
Predicted; validate for precise formulation workflows.
Formulation Material Handling Analytical Chemistry

GHS Hazard Classification

The 3‑methylbenzyl isomer is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [REFS‑1]. While comprehensive comparative hazard data for all positional isomers are not publicly available, this specific classification informs the necessary personal protective equipment (PPE) and ventilation requirements for laboratory use, distinguishing it from compounds with less stringent hazard profiles.

GHS Classification
Supplier-reported
H302, H315, H319, H335
Informs lab safety and PPE selection.
Per Fluorochem SDS; verify for updated classifications.
Safety Data Sheet Toxicology Regulatory Compliance

Commercial Availability & Purity Standard

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine is available from multiple reputable vendors with a standardized purity specification of ≥95%, accompanied by batch‑specific analytical documentation (NMR, HPLC, GC) [REFS‑1][REFS‑2]. This level of commercial availability and quality assurance may differ from that of less common positional isomers (e.g., the 4‑methylbenzyl analog, which has fewer listed suppliers), thereby reducing supply chain risk and procurement lead times for the 3‑methylbenzyl isomer.

Supply & Purity
Data to verify
≥3 suppliers, ≥95% purity
Multi-vendor supply may reduce procurement risk.
Verify batch-specific analytical documentation (NMR, HPLC).
Supply Chain Quality Control Procurement

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine: Application Scenarios


Physicochemical Differentiation for Lead Optimization

When optimizing a lead series based on the 1,3,4‑thiadiazole scaffold, the 3‑methylbenzyl isomer offers a distinct combination of predicted boiling point (301.58 °C), flash point (191.77 °C), and density (1.33 g/cm³) compared to the 2‑methyl isomer (295.83 °C, 198.68 °C, 1.34 g/cm³) [REFS‑1][REFS‑2]. These differences can be exploited to fine‑tune synthetic accessibility, purification conditions, and safety margins during scale‑up. Procurement of the 3‑methyl isomer is recommended when these specific predicted properties align with process requirements, as substitution with an isomer would necessitate re‑optimization of reaction parameters [REFS‑1][REFS‑2].

Safety-Critical Lab Handling

For laboratories operating under strict safety protocols, the 3‑methylbenzyl isomer‘s documented GHS hazard profile (H302, H315, H319, H335) provides a clear basis for risk assessment and the implementation of appropriate engineering controls and personal protective equipment [REFS‑1]. This known safety profile, combined with its lower predicted flash point relative to the 2‑methyl isomer, informs decisions regarding storage conditions, ventilation requirements, and emergency response planning [REFS‑2][REFS‑3]. Procurement of this specific isomer ensures that safety data sheets are readily available and that handling procedures are well‑defined, minimizing unforeseen risks [REFS‑1].

High-Throughput Screening & Supply Chain Assurance

For large‑scale screening campaigns or library synthesis programs, the 3‑methylbenzyl isomer’s availability from multiple reputable vendors (Bidepharm, Fluorochem, ChemBridge) at a standardized purity of ≥95% significantly reduces procurement risk [REFS‑1][REFS‑2]. This multi‑source supply chain, supported by batch‑specific analytical certificates (NMR, HPLC, GC), ensures consistent compound quality across experiments and mitigates the impact of potential backorders or discontinuations [REFS‑1][REFS‑2]. In contrast, less common isomers (e.g., the 4‑methylbenzyl analog) may present supply chain vulnerabilities that could delay research timelines [REFS‑3].

Application
Selection Property
Validation Focus
Lead Optimization
Positional isomer predicted property profile
Synthetic condition validation
Safety-Critical Handling
Documented GHS hazard classification
Safety protocol compliance review
High-Throughput Screening
Multi-vendor availability with consistent purity
Supply chain consistency and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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